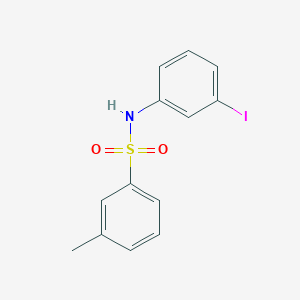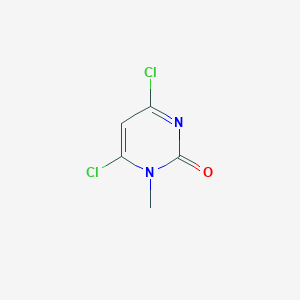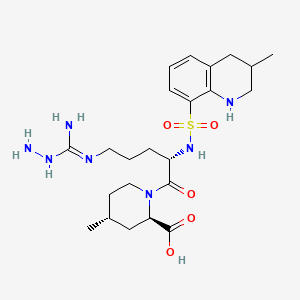
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a quinoline moiety, and a hydrazinecarboximidamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the attachment of the quinoline moiety, and the introduction of the hydrazinecarboximidamido group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different piperidine-based compounds.
科学的研究の応用
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
(2R,4R)-1-((2S)-5-(Hydrazinecarboximidamido)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid: This compound is unique due to its specific combination of functional groups and structural features.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may exhibit different biological activities and chemical properties.
Quinoline-Based Compounds: These compounds share the quinoline moiety but differ in other structural aspects, leading to variations in their applications and effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H37N7O5S |
|---|---|
分子量 |
523.7 g/mol |
IUPAC名 |
(2R,4R)-1-[(2S)-5-[[amino(hydrazinyl)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H37N7O5S/c1-14-8-10-30(18(12-14)22(32)33)21(31)17(6-4-9-26-23(24)28-25)29-36(34,35)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27,29H,4,6,8-13,25H2,1-2H3,(H,32,33)(H3,24,26,28)/t14-,15?,17+,18-/m1/s1 |
InChIキー |
CZYMRRLTXOIYIH-IOVMHBDKSA-N |
異性体SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
正規SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)NN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)

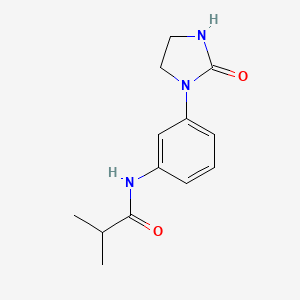
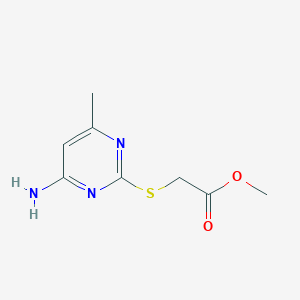
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
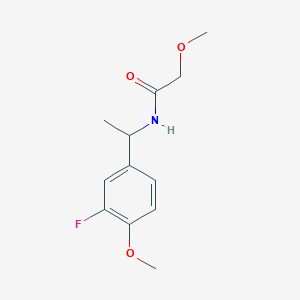

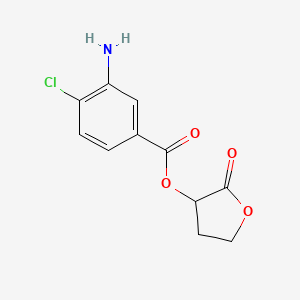
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)

